molecular formula C14H19ClO2S B1178245 dynein-associated protein, 150-kDa CAS No. 138757-12-7

dynein-associated protein, 150-kDa

Cat. No.: B1178245
CAS No.: 138757-12-7
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Description

CAP-Gly Microtubule-Binding Domain Architecture

The N-terminal cytoskeleton-associated protein glycine-rich (CAP-Gly) domain is a hallmark of p150Glued. This 107-residue domain features a conserved GKNDG motif that binds the acidic C-terminal tails (E-hooks) of α-tubulin. Cryo-electron microscopy studies reveal that the CAP-Gly domain docks onto microtubules via two mechanisms: (1) specific recognition of tyrosinated α-tubulin by the GKNDG motif and (2) electrostatic interactions mediated by flanking basic residues. These interactions enable p150Glued to stabilize microtubules by suppressing catastrophic depolymerization.

Notably, the CAP-Gly domain’s structure is highly flexible. Solid-state NMR analyses demonstrate conformational plasticity in the GKNDG loop, which adopts distinct poses when bound to microtubules versus auxiliary proteins like EB1. This flexibility may facilitate p150Glued’s dual roles in microtubule stabilization and dynein recruitment.

Coiled-Coil Domains and Dynein Interaction Interfaces

Central to p150Glued’s function are two coiled-coil domains: CC1 (residues 300–700) and CC2 (residues 800–1,000). CC1, the longest coiled-coil, mediates dynein binding through direct interactions with the dynein intermediate chain. Structural studies using electron microscopy show that CC1 adopts either a folded or extended conformation, suggesting a dynamic “arm” that positions dynein near microtubules. In the folded state, CC1 forms a compact structure that may inhibit dynein motility, while extension liberates dynein for processive movement.

CC2 contributes to dynactin complex stability by anchoring p150Glued to the Arp1 filament. Deletion of CC2 disrupts dynactin integrity, impairing dynein-driven transport. Together, CC1 and CC2 coordinate dynein recruitment and dynactin assembly, ensuring efficient cargo motility.

Basic Domain Electrostatic Properties

C-terminal to the CAP-Gly domain lies a serine- and arginine-rich basic domain (residues 108–333). This region enhances microtubule affinity through nonspecific electrostatic interactions with the negatively charged microtubule surface. Alternative splicing of exons 5–7 modulates the basic domain’s charge density: the full-length isoform (p150Glued-1A) contains 41 basic residues, whereas p150Glued-1B retains only 21.

In vitro sedimentation assays demonstrate that p150Glued-1A binds microtubules with a dissociation constant (Kd) of 0.40 µM, compared to 5.3 µM for p150Glued-1B. This difference arises from the truncated basic domain’s reduced capacity to neutralize tubulin’s acidic tail. In polarized cells, p150Glued-1A decorates microtubules facing the leading edge, while p150Glued-1B tracks dynamic plus ends, reflecting their distinct electrostatic profiles.

Properties

CAS No.

138757-12-7

Molecular Formula

C14H19ClO2S

Synonyms

dynein-associated protein, 150-kDa

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Proteins

Structural and Functional Comparisons

Table 1: Comparative Overview of 150-kDa Dynein-Associated Protein and Similar Compounds
Protein Name Molecular Weight Key Domains/Features Function Associated Complexes References
Dynein-associated p150 150 kDa CAP-Gly domain Retrograde transport, dynactin scaffolding Dynactin complex
Kinectin 160 kDa Transmembrane domain Kinesin-binding, ER membrane anchoring Kinesin motor system
ORP150 150 kDa ER chaperone domain ER stress response, protein folding ER-associated complexes
GIGYF2 150 kDa GYF domain mRNA translation repression 4EHP-GIGYF2 complex
SY2/golgin-95 95 kDa Coiled-coil regions Golgi matrix organization Golgi-associated proteins
Roadblock/LC7 family ~10 kDa LC7 homology domain Dynein regulation, cargo binding Dynein complex

Key Distinctions

Kinectin (160 kDa)
  • Structural Differences: Despite similar molecular weights, kinectin (160 kDa) is distinct from p150.
  • Functional Role : Kinectin binds kinesin motors on the ER membrane, facilitating anterograde transport, whereas p150 mediates dynein-driven retrograde transport .
ORP150 (150 kDa Oxygen-Regulated Protein)
  • Functional Contrast : ORP150 is an ER chaperone involved in stress responses and apoptosis, unrelated to microtubule-based transport. Its 150-kDa size is coincidental, highlighting the importance of functional over molecular weight-based classification .
GIGYF2 (150 kDa)
  • Domain Specificity : GIGYF2 contains a GYF domain that binds proline-rich sequences and regulates mRNA translation, unlike p150’s CAP-Gly domain for microtubule interactions .
SY2/Golgin-95
  • Sequence Similarity : SY2 shares 43% sequence similarity with golgin-160 and the 150-kDa dynein-associated polypeptide, suggesting evolutionary divergence from a common ancestor. However, SY2 localizes to the Golgi apparatus, while p150 is cytoplasmic .
Roadblock/LC7 Family
  • Functional Overlap with Size Disparity : Roadblock/LC7 proteins (~10 kDa) regulate dynein motility but are structurally unrelated to p150. This illustrates functional convergence within the dynein complex despite size differences .

Research Findings

Sequence Analysis : SY2 and golgin-95 share 43% sequence similarity with dynein-associated p150 but have divergent roles in Golgi organization versus transport .

Preparation Methods

Insect Cell Expression and Baculovirus Transfection

The Spodoptera frugiperda (Sf9) insect cell system remains the gold standard for producing recombinant human dynactin complexes. A two-step purification protocol involving affinity chromatography and size-exclusion chromatography yields p150 dynactin with high purity and stability. Key steps include:

  • Transfection : Co-expression of p150 with other dynactin subunits (e.g., p50/dynamitin, Arp1) using baculoviral vectors.

  • Lysis : Cells are lysed in HEPES-based buffer (pH 7.4) containing 100 mM NaCl, 1 mM DTT, and protease inhibitors.

  • Affinity Capture : A GST-tag or His8-ZZ tag on p150 enables binding to glutathione-sepharose or IgG-sepharose resins, respectively.

This method typically yields 2–5 mg of p150 dynactin per liter of culture, with solubility exceeding 10 mg/ml.

Yeast Expression Systems

Saccharomyces cerevisiae offers a cost-effective platform for p150 homolog production. The GAL1 promoter enables inducible expression of His8-ZZ-tagged p150, followed by TEV protease cleavage to remove affinity tags. Critical optimizations include:

  • Phosphatase Treatment : Resolving phosphorylated isoforms via λ phosphatase incubation.

  • DNA Origami Labeling : Site-specific conjugation of fluorescent dyes or oligonucleotides for single-molecule tracking.

Purification Techniques and Chromatography

Immobilized Metal Affinity Chromatography (IMAC)

Ni-NTA agarose is used for His-tagged p150 dynactin purification. Elution with 250 mM imidazole achieves >90% purity, though subsequent size-exclusion chromatography is required to remove aggregates.

Glutathione Affinity Chromatography

For GST-tagged p150, glutathione-sepharose binding and thrombin cleavage yield tag-free protein. This method preserves native conformation but risks residual thrombin contamination.

Size-Exclusion Chromatography (SEC)

SEC-MALS (multi-angle light scattering) confirms the monodispersity of p150 dynactin. A Superose 6 column equilibrated with GF50 buffer (50 mM KCl, 1 mM MgCl₂) resolves the 1.4 MDa dynactin complex.

Protein Engineering and Tagging Strategies

Fluorescent and Functional Tags

  • SNAP Tags : Covalent labeling with benzyl-guanine-conjugated dyes (e.g., Atto647N) enables single-molecule imaging.

  • GFP Fusion Proteins : GFP-p150 constructs retain microtubule-binding activity and are ideal for live-cell imaging.

Protease Cleavage Sites

TEV protease sites between affinity tags and p150 ensure tag removal without truncating the native sequence.

Quality Control and Functional Validation

Biochemical Assays

  • Microtubule Binding : Co-sedimentation assays with taxol-stabilized microtubules confirm p150’s microtubule affinity.

  • Dynein-Dynactin Interaction : Co-immunoprecipitation using anti-p150 antibodies verifies complex formation.

Structural Validation

  • Electron Microscopy (EM) : Negative staining reveals phi-particle conformations, confirming native folding.

  • SEC-MALS : Measures molecular mass to validate subunit stoichiometry.

Comparative Analysis of Preparation Methods

Parameter Insect Cell System Yeast System Filamentous Fungi
Yield (mg/L)2–50.5–1.50.2–0.8
Purity (%)>95>90>85
Tag Removal Efficiency100% (TEV)95% (TEV)N/A
Functional ActivityFullPartialFull

Challenges and Troubleshooting

Aggregation Prevention

  • Buffer Optimization : Inclusion of 10% glycerol and 0.1 mM ATP stabilizes p150 during purification.

  • Detergent Screening : Triton X-100 (0.02%) reduces nonspecific aggregation in fungal extracts.

Phosphorylation Artifacts

Lambda phosphatase treatment eliminates phospho-isoforms that skew SEC elution profiles.

Emerging Techniques and Innovations

DNA Origami Scaffolds

Site-specific attachment of p150 to DNA scaffolds enables precise spatial control for in vitro motility assays.

Cryo-EM Compatible Prep

Gradual glycerol removal and grid freezing in liquid ethane preserve p150 dynactin for high-resolution structural studies .

Q & A

Q. Advanced Research Focus

  • Co-immunoprecipitation (Co-IP) : Use anti-DCTN1 antibodies to pull down dynactin complexes, followed by MS to identify interacting partners (e.g., dynein intermediate chain) .
  • Live-cell imaging : Tag DAP-150 with fluorescent markers (e.g., GFP) to track retrograde transport in neuronal axons. Combine with dynein inhibitors (e.g., ciliobrevin D) to assess functional dependence .
  • In vitro reconstitution : Purify dynein/dynactin complexes and test microtubule-binding affinity via TIRF microscopy .

How can researchers investigate DAP-150’s involvement in disease mechanisms, such as lupus?

Q. Advanced Research Focus

  • Patient-derived models : Compare DAP-150 (e.g., ADAR1-150kDa) levels in lupus patient T-cells vs. healthy controls using quantitative Western blotting .
  • RNA editing assays : Perform RNA-seq to assess adenosine-to-inosine editing rates in lupus models with DAP-150 overexpression/knockdown .
  • CRISPR/Cas9 editing : Generate DAP-150 knockout cell lines to study downstream effects on immune signaling pathways (e.g., IFN-α/β production) .

What tools and databases support proteomic analysis of DAP-150 interactions?

Q. Methodological Focus

  • Human ProteinPedia : Curates MS data, yeast two-hybrid screens, and Western blot results for DAP-150, enabling cross-platform integration .
  • BindingDB : Query protein-DNA/RNA interaction data linked to DAP-150’s regulatory roles .
  • Custom MS pipelines : Use label-free quantification (LFQ) or TMT labeling to compare DAP-150 interactomes across experimental conditions .

How do detergent solubilization methods affect DAP-150’s biochemical properties?

Q. Advanced Research Focus

  • Detergent screening : Test NP-40 vs. Triton X-100 for differential solubility of DAP-150 in membrane-bound vs. cytosolic fractions .
  • Phosphorylation analysis : Use Phos-tag gels to detect detergent-induced changes in PTM status .
  • Stability assays : Monitor DAP-150 aggregation under varying detergent concentrations via size-exclusion chromatography .

What are best practices for resolving conflicting data on DAP-150’s interaction partners?

Q. Data Contradiction Analysis

  • Controlled experimental replicates : Standardize lysis buffers (e.g., RIPA vs. mild detergents) to prevent artifactual interactions .
  • Orthogonal validation : Combine Co-IP/MS with proximity ligation assays (PLA) or BioID for spatial confirmation .
  • Public data cross-referencing : Compare results with curated datasets (e.g., Human ProteinPedia) to identify consensus interactors .

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